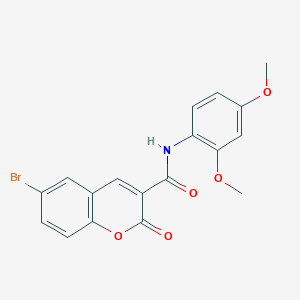

6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene core substituted with a bromine atom at position 6 and a carboxamide group at position 3 linked to a 2,4-dimethoxyphenyl moiety. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties.

Propriétés

IUPAC Name |

6-bromo-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO5/c1-23-12-4-5-14(16(9-12)24-2)20-17(21)13-8-10-7-11(19)3-6-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSGTJKRAJDYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Bromination: The starting material, 2H-chromene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

Amidation: The brominated chromene is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.

Oxidation: The final step involves the oxidation of the chromene ring to introduce the oxo group at the 2-position, typically using an oxidizing agent like PCC (pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxo group can be reduced to a hydroxyl group, and the compound can undergo further oxidation to form more complex derivatives.

Coupling Reactions: The carboxamide group can participate in coupling reactions to form larger molecules or conjugates.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like PCC or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted chromene derivatives.

Oxidation: Formation of more oxidized chromene derivatives.

Reduction: Formation of reduced chromene derivatives with hydroxyl groups.

Applications De Recherche Scientifique

6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: Studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Biological Research: Used as a probe to study biological pathways and interactions.

Chemical Biology: Employed in the development of chemical probes and tools for studying cellular processes.

Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mécanisme D'action

The mechanism of action of 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be contextualized by comparing it with analogous coumarin derivatives. Key compounds and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Chromene-3-carboxamide Derivatives

Key Insights from Comparisons

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (Br, Cl, F) : Bromine and halogenated phenyl groups (e.g., 4-bromo-2-fluorophenyl in Compound 1) enhance antibacterial activity, likely by increasing electrophilicity and target binding .

- Electron-Donating Groups (OCH₃) : The 2,4-dimethoxyphenyl group in the target compound improves solubility and may modulate HDAC inhibition, as seen in structurally related HDAC inhibitors like YF479 .

Role of Bromine :

- Bromine at position 6 is critical for antitumor and antimicrobial activities. Its absence in N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide reduces cytotoxicity compared to brominated analogs .

Synthetic Flexibility: The carboxamide moiety allows diverse substitutions. For example, coupling with iodophenyl () or imino groups () introduces steric and electronic variations, enabling tailored applications in drug discovery .

Antimicrobial vs. Antitumor Focus :

- Halogenated derivatives (e.g., 2,5-dichlorophenyl) show stronger antifungal activity, while methoxy-substituted compounds may prioritize solubility for systemic delivery .

Research Findings and Implications

- Antibacterial Activity: Compound 1 (6-bromo-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide) exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, outperforming non-halogenated analogs .

- HDAC Inhibition Potential: The 2,4-dimethoxyphenyl group in the target compound shares structural homology with YF479, a known HDAC inhibitor, suggesting similar epigenetic modulation capabilities .

- Toxicity Considerations : Dichlorophenyl derivatives showed higher cytotoxicity (IC₅₀ = 8.2 µM) in hepatocyte models compared to dimethoxyphenyl analogs (IC₅₀ = 32.5 µM), emphasizing the role of substituents in toxicity .

Activité Biologique

6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound classified as a chromene derivative. Its molecular formula is with a molecular weight of approximately 404.22 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The structural features of 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include:

- A chromene core

- A carboxamide functional group

- A bromine atom and two methoxy groups

These structural components contribute to its unique chemical properties and biological activities.

Anticancer Activity

Research has indicated that 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to have an effective concentration (EC50) in the nanomolar range against breast cancer cells (MCF-7 and MDA-MB-231) .

Table 1: Summary of Anticancer Activity

| Cell Line | EC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 10 | Inhibition of DNA synthesis |

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of the compound resulted in reduced inflammation markers, suggesting its potential for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits antimicrobial properties against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting growth .

The biological activities of 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It has been suggested that the compound interacts with receptors involved in inflammatory responses, modulating their activity.

- DNA Interaction : The structure allows for potential intercalation into DNA, disrupting replication processes.

Case Studies

Several studies have focused on the biological activity of related chromene derivatives, providing insights into structure-activity relationships (SAR):

- Study on Related Compounds : A comparative analysis showed that variations in substitution patterns on the chromene ring significantly affect biological activity. For instance, compounds with additional methoxy groups exhibited enhanced solubility and bioavailability .

- Synergistic Effects : Research indicated that combining 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide with existing chemotherapeutic agents like doxorubicin resulted in synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for 6-bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a brominated coumarin-3-carboxylic acid derivative with a substituted aniline. For example:

React 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2,4-dimethoxyaniline using coupling agents like EDCI/HOBt in dry DMF under nitrogen .

Optimize reaction conditions by varying temperature (40–80°C), solvent (DMF, THF), and base (K₂CO₃, Et₃N). Monitor progress via TLC or HPLC.

Purify via flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in acetone/water .

Table 1 : Yield optimization under varying conditions:

| Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|

| DMF | 60 | K₂CO₃ | 72 |

| THF | 70 | Et₃N | 65 |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- 1H/13C NMR : Expect aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl signals (δ ~160–170 ppm). Coumarin lactone C=O appears at δ ~160 ppm .

- IR : Stretch bands for C=O (1680–1720 cm⁻¹) and N–H (3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., O–H⋯O interactions between chromene and solvent molecules) using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For example, HMBC can confirm coupling between the bromine-substituted aromatic proton and the carbonyl group .

- Compare experimental X-ray data (e.g., bond angles, torsion angles) with computational models (DFT-optimized structures) to verify stereoelectronic effects .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula if isotopic patterns conflict with expected values .

Q. What computational methods are suitable for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to enzymes (e.g., kinases) or receptors. Set grid boxes around active sites and apply Lamarckian genetic algorithms for conformational sampling .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bond acceptors at methoxy groups) using Schrödinger’s Phase .

Q. How does the crystal packing and hydrogen bonding network influence the compound's physicochemical properties?

- Methodological Answer :

- X-ray studies reveal intermolecular O–H⋯O bonds between the chromene carbonyl and solvent (DMF) molecules, stabilizing the crystal lattice .

- Hydrogen bonding reduces solubility in non-polar solvents but enhances thermal stability (DSC/TGA analysis shows decomposition >250°C) .

- Table 2 : Key crystallographic parameters:

| Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

|---|---|---|---|---|---|

| P21/n | 10.49 | 11.47 | 18.80 | 92.13 | 2260.6 |

Q. What strategies are effective in improving the yield and purity of this compound during scale-up?

- Methodological Answer :

- Reactor Design : Use jacketed reactors with precise temperature control (±1°C) to minimize side reactions (e.g., dehalogenation) .

- Purification : Replace flash chromatography with centrifugal partition chromatography (CPC) for higher throughput. Optimize solvent system (heptane/EtOAc/MeOH/water) .

- Quality Control : Implement inline PAT tools (e.g., Raman spectroscopy) to monitor crystallization kinetics and particle size distribution .

Q. How can in silico toxicity prediction models guide the pharmacological development of this compound?

- Methodological Answer :

- Use GUSAR or ProTox-II to predict acute toxicity (e.g., LD50). Input SMILES strings to assess hepatotoxicity risks or cytochrome P450 inhibition .

- Compare ADMET profiles with similar coumarins (e.g., warfarin) to identify metabolic liabilities (e.g., CYP2C9-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.